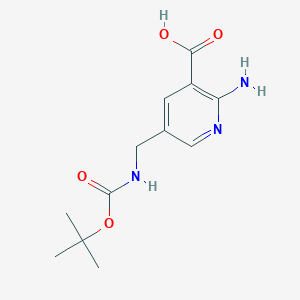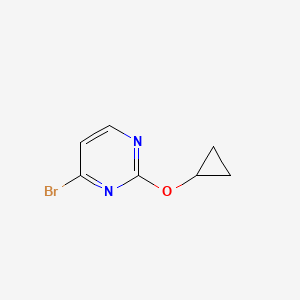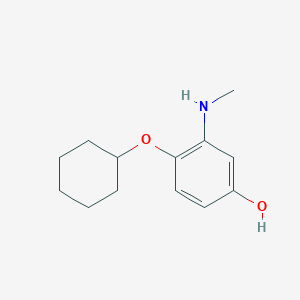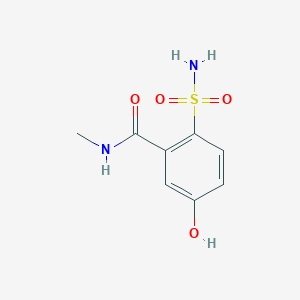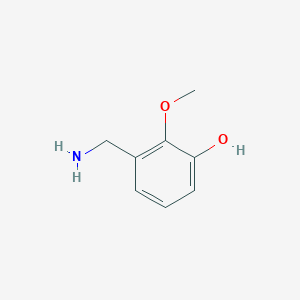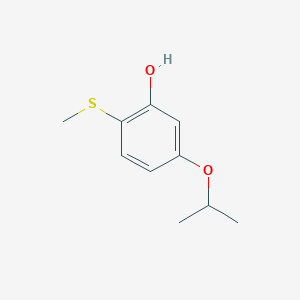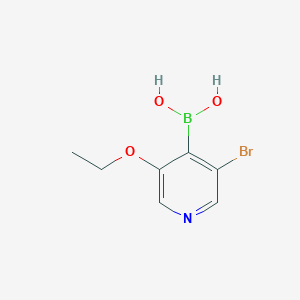
(3-Bromo-5-ethoxypyridin-4-YL)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromo-5-ethoxypyridin-4-YL)boronic acid is an organoboron compound with the molecular formula C7H9BBrNO3. It is a derivative of pyridine, featuring a boronic acid functional group attached to a brominated and ethoxylated pyridine ring. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-ethoxypyridin-4-YL)boronic acid typically involves the borylation of the corresponding bromopyridine derivative. One common method is the Miyaura borylation reaction, where an aryl or heteroaryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction conditions often include:
Catalyst: Palladium(II) acetate or PdCl2(dppf)
Base: Potassium acetate or cesium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 50-80°C
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: (3-Bromo-5-ethoxypyridin-4-YL)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl or vinyl halides.
Oxidation: Converts the boronic acid group to a hydroxyl group.
Reduction: Reduces the bromine substituent to a hydrogen atom.
Substitution: Replaces the bromine atom with other nucleophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., THF).
Oxidation: Hydrogen peroxide or sodium perborate.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or heterobiaryl compounds.
Oxidation: (3-Hydroxy-5-ethoxypyridin-4-YL)boronic acid.
Reduction: (5-Ethoxypyridin-4-YL)boronic acid.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
(3-Bromo-5-ethoxypyridin-4-YL)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.
Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of (3-Bromo-5-ethoxypyridin-4-YL)boronic acid primarily involves its role as a boronic acid derivative in various chemical reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center.
類似化合物との比較
- (3-Bromo-5-methoxypyridin-4-YL)boronic acid
- (3-Bromo-5-fluoropyridin-4-YL)boronic acid
- (3-Bromo-5-chloropyridin-4-YL)boronic acid
Comparison: (3-Bromo-5-ethoxypyridin-4-YL)boronic acid is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to its methoxy, fluoro, and chloro analogs. The ethoxy group provides a balance between electron-donating and steric effects, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C7H9BBrNO3 |
|---|---|
分子量 |
245.87 g/mol |
IUPAC名 |
(3-bromo-5-ethoxypyridin-4-yl)boronic acid |
InChI |
InChI=1S/C7H9BBrNO3/c1-2-13-6-4-10-3-5(9)7(6)8(11)12/h3-4,11-12H,2H2,1H3 |
InChIキー |
CJCZPDKWWPAPEB-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=NC=C1OCC)Br)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



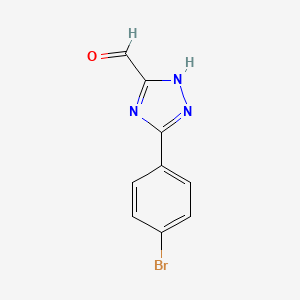
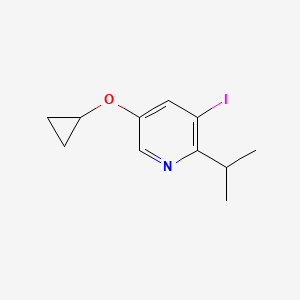
![1-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14846710.png)
